molecular formula C17H14ClN3O B5621385 4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B5621385
M. Wt: 311.8 g/mol
InChI Key: XXQOUWGUSPGTNP-UHFFFAOYSA-N
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Description

4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 3-chlorobenzaldehyde in the presence of a base such as sodium acetate . The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amines, which can have different biological activities and applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can induce apoptosis in cancer cells by activating the p53 pathway .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar structure with different substituents.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Shares the chloro-substituted phenyl group.

Uniqueness

4-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of a pyrazole ring with a chloro-substituted phenyl group.

Properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-12-16(11-19-14-7-5-6-13(18)10-14)17(22)21(20-12)15-8-3-2-4-9-15/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQOUWGUSPGTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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